![molecular formula C24H22ClN3O5 B2965486 4-[5-(2-chloroquinolin-3-yl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid CAS No. 333750-07-5](/img/structure/B2965486.png)
4-[5-(2-chloroquinolin-3-yl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
A series of similar compounds with different biological activities were designed and synthesized through the cyclization of semicarbazone . All the newly synthesized compounds were characterized by elemental analysis, 1 H NMR, 13 C NMR, FT-IR, and mass spectrometry .Molecular Structure Analysis
The molecular formula of the compound is C22H20ClN3O3. The InChI key is WUEUKBDRAVAKAA-UHFFFAOYSA-N. The SMILES representation is CC(=O)N1C(CC(=N1)C2=CC(=C(C=C2)OC)OC)C3=CC4=CC=CC=C4N=C3Cl.Chemical Reactions Analysis
The synthesis of this compound involves a milder synthetic approach for the rapid access to a series of derivatives in a good yield using l-proline as a catalyst . A possible reaction mechanism is shown in the referenced paper .Physical And Chemical Properties Analysis
The molecular weight of the compound is 409.87. The solubility of the compound is not available in the resources. The XLogP3 value is 3.9, which is a measure of the compound’s lipophilicity.科学的研究の応用
Synthesis and Antimicrobial Activity
Compounds containing the 2-chloroquinoline and 3,4-dimethoxyphenyl groups, including derivatives similar to the specified chemical, have been synthesized and evaluated for their antimicrobial properties. Notably, these compounds have shown potent antibacterial activity against strains such as Staphylococcus aureus, Streptococcus pyogenes, Escherichia coli, and Pseudomonas aeruginosa. Additionally, certain derivatives demonstrated significant antifungal efficacy against Candida albicans, Aspergillus niger, and Aspergillus clavatus. This highlights the potential of these compounds in the development of new antimicrobial agents (Desai et al., 2016).
Antioxidant Applications
Investigations into the antioxidant efficiency of synthesized compounds, including quinoline derivatives, have shown promising results in applications such as lubricating greases. By employing specific synthetic derivatives in lubricating greases, it was observed that the total acid number and oxygen pressure drop decreased significantly, indicating an improvement in antioxidant properties which could enhance the performance and longevity of lubricating greases (Hussein et al., 2016).
Antitumor Activity
Research on pyrazoline derivatives, including those with structural similarities to the specified compound, has identified potential antitumor activities. A series of NH-pyrazoline derivatives were synthesized and evaluated by the U.S. National Cancer Institute (NCI), with several compounds displaying remarkable antitumor activity against a broad range of cancer cell lines. This suggests the value of these compounds as leads for the development of new antitumor agents (Montoya et al., 2014).
Safety and Hazards
The compound is intended exclusively for research purposes and is not designed for human therapeutic applications or veterinary use.
将来の方向性
The compound and its derivatives have potential for further in vivo evaluation and biological activity evaluation for their use against various pathogens . The unique structure of the compound allows for various applications, suggesting a promising future direction in drug development and biological investigations.
作用機序
Target of Action
Similar compounds with a chloroquinoline structure have been known to exhibit antimalarial, antimicrobial, and anticancer activities .
Mode of Action
Compounds with similar structures have been known to interact with their targets, leading to changes that result in their antimalarial, antimicrobial, and anticancer effects .
Biochemical Pathways
It can be inferred that the compound may affect pathways related to the growth and proliferation of malaria parasites, bacteria, and cancer cells, given the known effects of similar compounds .
Result of Action
Similar compounds have been known to exhibit antimalarial, antimicrobial, and anticancer effects, suggesting that this compound may have similar effects .
特性
IUPAC Name |
4-[3-(2-chloroquinolin-3-yl)-5-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22ClN3O5/c1-32-20-8-7-15(12-21(20)33-2)18-13-19(28(27-18)22(29)9-10-23(30)31)16-11-14-5-3-4-6-17(14)26-24(16)25/h3-8,11-12,19H,9-10,13H2,1-2H3,(H,30,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRYHZSGAPLVUFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN(C(C2)C3=CC4=CC=CC=C4N=C3Cl)C(=O)CCC(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-[6-(4-Fluorophenyl)pyridazin-3-yl]azetidin-3-yl]-N,1,6-trimethylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2965403.png)
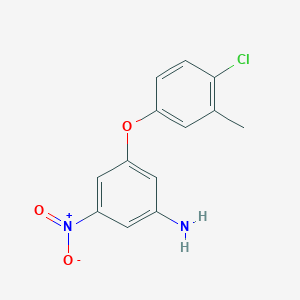
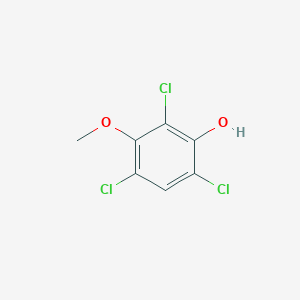
![4-(dipropylsulfamoyl)-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide](/img/structure/B2965406.png)
![2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(3-fluorophenyl)acetamide](/img/structure/B2965409.png)
![2-Spiro[3.3]heptan-3-ylacetic acid](/img/structure/B2965413.png)
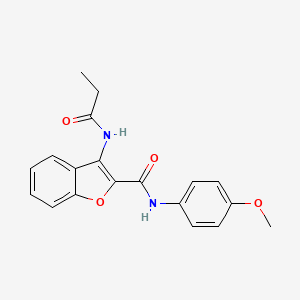
![4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1-phenyl-1H-1,2,3-triazole](/img/structure/B2965415.png)
![2-(((8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2965416.png)
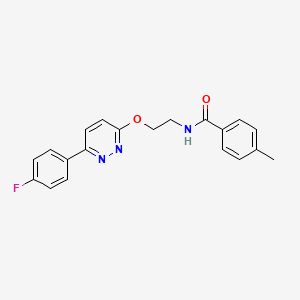


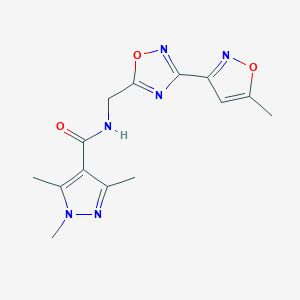
![N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-2-methylbenzamide](/img/structure/B2965426.png)